Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate
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Overview
Description
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a naphthalene core substituted with chloro, methoxy, and hydroxy groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate typically involves multiple steps, starting with the preparation of the naphthalene core. The synthetic route may include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of reactions involving aromatic substitution and cyclization.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, and hydroxy positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate can be compared with similar compounds such as:
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide: This compound shares similar structural features but differs in the substitution pattern and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-2-butenamide: Another structurally related compound with variations in the alkyl chain length and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea: This compound contains a thiourea group, providing different chemical properties and reactivity.
Properties
CAS No. |
97416-86-9 |
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Molecular Formula |
C20H17ClNNaO5 |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-6-methoxynaphthalen-2-olate |
InChI |
InChI=1S/C20H18ClNO5.Na/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3;/h4-10,23H,1-3H3,(H,22,24);/q;+1/p-1 |
InChI Key |
PAZPKJBNNSZSQF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC.[Na+] |
Origin of Product |
United States |
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